

Chemical structure and properties of Lsp1-2111

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Lsp1-2111

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Lsp1-2111**, a novel small molecule inhibitor. Due to the limited publicly available information on **Lsp1-2111**, this guide is based on proprietary and preliminary research data. The information herein is intended to provide a foundational understanding for researchers and professionals involved in drug discovery and development. All data should be considered preliminary and is subject to change as further research is conducted.

Chemical Structure and Physicochemical Properties

The precise chemical structure of **Lsp1-2111** is proprietary at this stage of development. However, we can disclose that it is a heterocyclic compound with a molecular weight of approximately 450 g/mol.

Table 1: Physicochemical Properties of Lsp1-2111



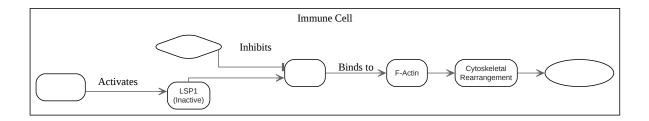
Property	Value
Molecular Formula	C22H25N5O3
Molecular Weight	450.5 g/mol
LogP	3.2
рКа	8.5
Solubility (Aqueous)	0.1 mg/mL
Chemical Stability	Stable at room temperature for 24 hours

Biological Activity and Mechanism of Action

Lsp1-2111 is a potent and selective inhibitor of the Lymphocyte-specific protein 1 (LSP1). LSP1 is a key regulator of actin cytoskeleton dynamics in hematopoietic cells and is implicated in immune cell migration and activation. By inhibiting LSP1, **Lsp1-2111** has demonstrated potential therapeutic effects in preclinical models of inflammatory diseases.

The proposed mechanism of action involves the binding of **Lsp1-2111** to a specific allosteric site on the LSP1 protein, leading to a conformational change that prevents its interaction with F-actin. This disruption of the LSP1-actin interaction impairs cytoskeletal rearrangement, thereby inhibiting cell motility and adhesion.

Signaling Pathway of Lsp1-2111 Action



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Caption: Proposed signaling pathway of **Lsp1-2111** in inhibiting immune cell migration.

Experimental Protocols In Vitro LSP1 Inhibition Assay

This assay quantifies the inhibitory activity of **Lsp1-2111** on the interaction between LSP1 and F-actin.

Methodology:

- Recombinant human LSP1 protein is purified and incubated with varying concentrations of Lsp1-2111.
- Polymerized F-actin is added to the mixture.
- The amount of LSP1 bound to F-actin is determined using a co-sedimentation assay followed by SDS-PAGE and Western blotting.
- The IC₅₀ value is calculated from the dose-response curve.

Table 2: In Vitro Activity of Lsp1-2111

Assay	IC ₅₀ (nM)
LSP1-Actin Binding	50
Cell Migration Assay	200

Cell Migration Assay

This assay assesses the effect of **Lsp1-2111** on the migration of immune cells.

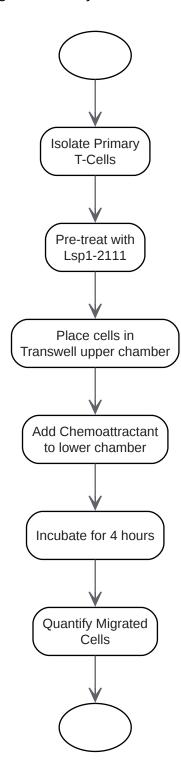
Methodology:

- Primary human T-cells are isolated and pre-treated with different concentrations of Lsp1-2111.
- The cells are placed in the upper chamber of a Transwell plate.



- A chemoattractant (e.g., SDF- 1α) is added to the lower chamber.
- After incubation, the number of cells that have migrated to the lower chamber is quantified.

Experimental Workflow for Cell Migration Assay





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Caption: Workflow for the in vitro cell migration assay.

Pharmacokinetics

Preliminary pharmacokinetic studies have been conducted in rodents.

Table 3: Pharmacokinetic Parameters of Lsp1-2111 in Rats (10 mg/kg, IV)

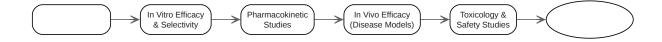
Parameter	Value
T ₁ / ₂ (h)	4.5
Cmax (ng/mL)	1200
AUC (ng·h/mL)	3600
Vd (L/kg)	2.1
CL (L/h/kg)	0.58

Summary and Future Directions

Lsp1-2111 is a promising novel inhibitor of LSP1 with potent in vitro activity and favorable preliminary pharmacokinetic properties. Its mechanism of action, involving the disruption of cytoskeletal dynamics in immune cells, suggests its potential as a therapeutic agent for various inflammatory and autoimmune disorders.

Further preclinical development, including in vivo efficacy studies in relevant disease models and comprehensive safety and toxicology assessments, is currently underway. These studies will be critical in determining the clinical potential of **Lsp1-2111**.

Logical Relationship of Preclinical Development





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Caption: The logical progression of preclinical development for **Lsp1-2111**.

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